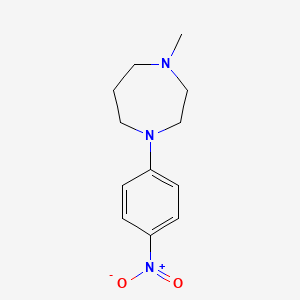

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane

CAS No.: 223786-22-9

Cat. No.: VC14463428

Molecular Formula: C12H17N3O2

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 223786-22-9 |

|---|---|

| Molecular Formula | C12H17N3O2 |

| Molecular Weight | 235.28 g/mol |

| IUPAC Name | 1-methyl-4-(4-nitrophenyl)-1,4-diazepane |

| Standard InChI | InChI=1S/C12H17N3O2/c1-13-7-2-8-14(10-9-13)11-3-5-12(6-4-11)15(16)17/h3-6H,2,7-10H2,1H3 |

| Standard InChI Key | XNADLAKKHYPORF-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Methyl-4-(4-nitrophenyl)-1,4-diazepane (C₁₂H₁₆N₃O₂) consists of a 1,4-diazepane core—a seven-membered ring with two nitrogen atoms at positions 1 and 4—substituted with a methyl group at the 1-position and a 4-nitrophenyl group at the 4-position . The nitro group (-NO₂) on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic structure and reactivity.

Key Structural Parameters:

-

Molecular Weight: Calculated as 252.28 g/mol (based on C₁₂H₁₆N₃O₂).

-

LogP: Estimated at ~2.4 (similar to 1-(2-fluoro-4-nitrophenyl)-4-methyl-1,4-diazepane ), indicating moderate lipophilicity.

-

Polar Surface Area (PSA): ~52.3 Ų , suggesting moderate solubility in polar solvents.

Synthesis and Reaction Pathways

Primary Synthesis Route

The most plausible synthesis involves nucleophilic aromatic substitution (SNAr) between 1-bromo-4-nitrobenzene and 1-methyl-1,4-diazepane, analogous to piperazine-based protocols .

Example Procedure:

-

Reagents:

-

1-Bromo-4-nitrobenzene (1 equiv)

-

1-Methyl-1,4-diazepane (1.2 equiv)

-

Solvent: Dimethylformamide (DMF) or ethanol

-

Base: Potassium carbonate (K₂CO₃)

-

-

Conditions:

Alternative Pathways

-

Reductive Amination: Condensation of 4-nitrobenzaldehyde with 1-methyl-1,4-diazepane followed by reduction .

-

Hydrogenation: Reduction of nitro to amine (e.g., using Pd/C and H₂ ) to yield 4-(4-methyl-1,4-diazepan-1-yl)aniline, a potential intermediate for pharmaceuticals.

Physicochemical Properties

Thermal and Spectral Characteristics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume